1-(2,4-dichloro-5-methoxyphenyl)-5-(4-methoxyphenyl)-1H-1,2,3,4-tetraazole
Description
1-(2,4-dichloro-5-methoxyphenyl)-5-(4-methoxyphenyl)-1H-1,2,3,4-tetrazole is a substituted tetrazole featuring dichloro and methoxy groups on its aryl rings. Tetrazoles are nitrogen-rich heterocycles widely studied for their applications in medicinal chemistry, agrochemicals, and materials science due to their metabolic stability and hydrogen-bonding capacity. This compound’s structural uniqueness arises from the electron-withdrawing (Cl) and electron-donating (OCH₃) substituents, which influence its reactivity, solubility, and biological activity .
Properties
IUPAC Name |
1-(2,4-dichloro-5-methoxyphenyl)-5-(4-methoxyphenyl)tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N4O2/c1-22-10-5-3-9(4-6-10)15-18-19-20-21(15)13-8-14(23-2)12(17)7-11(13)16/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTFWUZLYAXAKEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=NN2C3=CC(=C(C=C3Cl)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2,4-dichloro-5-methoxyphenyl)-5-(4-methoxyphenyl)-1H-1,2,3,4-tetraazole typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the methoxyphenyl intermediates, followed by the introduction of the chlorine atoms and the formation of the tetraazole ring. Common reagents used in these reactions include methoxybenzene derivatives, chlorinating agents, and azide sources. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, pressure, and reaction time.
Chemical Reactions Analysis
1-(2,4-dichloro-5-methoxyphenyl)-5-(4-methoxyphenyl)-1H-1,2,3,4-tetraazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorine atoms in the compound can undergo nucleophilic substitution reactions, where nucleophiles replace the chlorine atoms, forming new compounds. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2,4-dichloro-5-methoxyphenyl)-5-(4-methoxyphenyl)-1H-1,2,3,4-tetraazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2,4-dichloro-5-methoxyphenyl)-5-(4-methoxyphenyl)-1H-1,2,3,4-tetraazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The compound’s closest analogs include:
Table 1: Key Physicochemical Comparisons
Key Observations :
- Halogen Substitution : Chlorine atoms (as in the target compound and ) increase molecular weight and lipophilicity, enhancing membrane permeability but reducing aqueous solubility.
- Methoxy Groups : The 4-methoxyphenyl group (common in the target compound and ) improves solubility in organic solvents and may modulate electronic effects in binding interactions.
- Synthetic Yields : While the target compound’s yield is unreported, similar derivatives synthesized via cycloaddition or nucleophilic substitution typically achieve 70–85% yields .
Structural and Crystallographic Comparisons
Evidence from isostructural compounds (e.g., ) reveals that halogen and methoxy substituents influence molecular conformation and crystal packing:
- Planarity : The target compound’s dichlorophenyl group likely introduces steric hindrance, reducing planarity compared to purely methoxy-substituted analogs (e.g., ).
- Crystal Symmetry: Halogenated tetrazoles (e.g., ) often adopt triclinic or monoclinic systems with P 1̄ symmetry, similar to the isostructural compounds in .
Biological Activity
1-(2,4-Dichloro-5-methoxyphenyl)-5-(4-methoxyphenyl)-1H-1,2,3,4-tetraazole is a chemical compound that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure and has been studied for various pharmacological effects. Understanding its biological activity is crucial for assessing its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 1-(2,4-dichloro-5-methoxyphenyl)-5-(4-methoxyphenyl)-1H-1,2,3,4-tetraazole is , with a molecular weight of 385.25 g/mol. The compound features two methoxy groups and dichloro substitutions that may influence its biological activity.
Research indicates that tetraazole derivatives can exhibit a range of biological activities through various mechanisms:
- Antimicrobial Activity : Some studies have shown that tetraazole compounds possess antimicrobial properties against both gram-positive and gram-negative bacteria. The mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
- Anti-inflammatory Effects : Tetraazole derivatives have been reported to modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines and enzymes involved in inflammation.
- Anticancer Potential : Certain tetraazole compounds have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanism includes inducing apoptosis and inhibiting cell proliferation.
Antimicrobial Activity
A study evaluating the antimicrobial effects of various tetraazole derivatives found that 1-(2,4-dichloro-5-methoxyphenyl)-5-(4-methoxyphenyl)-1H-1,2,3,4-tetraazole exhibited significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Tetraazole Derivative | 32 | Staphylococcus aureus |
| Tetraazole Derivative | 64 | Escherichia coli |
Anti-inflammatory Effects
In vitro studies showed that the compound inhibited the release of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. The concentration required to achieve a significant reduction in NO production was approximately 50 µM.
Anticancer Activity
A case study involving human cancer cell lines demonstrated that the compound induced apoptosis in A549 lung cancer cells. Flow cytometry analysis revealed an increase in early apoptotic cells after treatment with the compound at a concentration of 10 µM.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
